1-(4-Chlorophenyl)sulfonylbenzotriazole
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Overview
Description
1-(4-Chlorophenyl)sulfonylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications in various fields. Benzotriazole derivatives are known for their outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)sulfonylbenzotriazole can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonylbenzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzotriazole moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)sulfonylbenzotriazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound has shown potential biological activity, making it a valuable tool in biological research for studying enzyme interactions and cellular processes.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: The compound is used in the development of materials for solar and photovoltaic cells, as well as corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonylbenzotriazole involves its interaction with various molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to modulate enzyme activity and cellular processes, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)sulfonylbenzotriazole include other benzotriazole derivatives such as:
- 1-(4-Chlorophenyl)benzotriazole
- 1-(4-Methylphenyl)sulfonylbenzotriazole
- 1-(4-Nitrophenyl)sulfonylbenzotriazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry and biological research .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPHKONTJDIAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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